4-Methyl-piperidin-3-ol Tosylate
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Overview
Description
4-Methyl-piperidin-3-ol Tosylate is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-piperidin-3-ol Tosylate typically involves the tosylation of 4-Methyl-piperidin-3-ol. Tosylation is a process where a tosyl group (p-toluenesulfonyl) is introduced into a molecule. This can be achieved by reacting 4-Methyl-piperidin-3-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-piperidin-3-ol Tosylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or an aldehyde.
Reduction: The tosyl group can be removed through reductive cleavage, often using reagents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: 4-Methyl-piperidin-3-one.
Reduction: 4-Methyl-piperidin-3-ol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-piperidin-3-ol Tosylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Methyl-piperidin-3-ol Tosylate involves its ability to interact with various molecular targets. The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The piperidine ring can also participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the methyl and hydroxyl groups.
4-Methyl-piperidine: Similar structure but without the hydroxyl group.
3-Hydroxy-piperidine: Similar structure but without the methyl group.
Uniqueness: 4-Methyl-piperidin-3-ol Tosylate is unique due to the presence of both a methyl group and a hydroxyl group on the piperidine ring, as well as the tosyl group. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;4-methylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-4-6(5)8/h2-5H,1H3,(H,8,9,10);5-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIRPJICWDLKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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